3-Bromo-6-hydroxy-2,4-dimethylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-bromo-6-hydroxy-2,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-8(12)7(4-11)6(2)9(5)10/h3-4,12H,1-2H3 |
InChI Key |
ORASDZXTDQUBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 6 Hydroxy 2,4 Dimethylbenzaldehyde and Precursor Systems
Strategies for Regioselective Bromination of Phenols or Aldehydes
The introduction of a bromine atom onto a phenol (B47542) ring is governed by the powerful activating and ortho-, para-directing effects of the hydroxyl group. In the case of the 2,4-dimethylphenol (B51704) precursor, the para-position relative to the hydroxyl group is already occupied by a methyl group. This directs the incoming electrophile (bromine) to the available ortho positions.
Several methods have been developed for the regioselective bromination of phenols. researchgate.net An efficient approach involves using trimethylsilyl (B98337) bromide (TMSBr), which demonstrates good regioselectivity and tolerance for various functional groups, including aldehydes and ketones. researchgate.net Another strategy employs potassium bromide (KBr) in conjunction with layered double hydroxides, which also favors para-bromination, but will direct to the ortho site if the para position is blocked. researchgate.net For the synthesis of the target compound's precursor, 3-bromo-2,4-dimethylphenol (B2824028), the bromination of 2,4-dimethylphenol is required. The strong directing effect of the hydroxyl group, combined with the steric and electronic influence of the two methyl groups, facilitates the introduction of bromine at the C3 position.
Formylation Approaches for Benzaldehyde (B42025) Core Construction
Formylation, the introduction of an aldehyde group (-CHO), is a critical step in synthesizing benzaldehydes. For substituted phenols like 3-bromo-2,4-dimethylphenol, the hydroxyl group strongly directs the formylation to the vacant ortho position (C6), leading to the final product.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including phenols. organic-chemistry.orgthieme-connect.de The reaction employs a formylating agent, the Vilsmeier reagent (a chloroiminium ion), which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). organic-chemistry.orgjocpr.com The electron-donating nature of the hydroxyl and methyl groups on the 3-bromo-2,4-dimethylphenol intermediate activates the ring, making it susceptible to electrophilic attack by the Vilsmeier reagent. thieme-connect.de Kinetic studies have shown that these reactions follow second-order kinetics, and the reaction rate can be significantly enhanced by using micelle-forming surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB) as catalysts. jocpr.comresearchgate.net
Beyond the Vilsmeier-Haack reaction, other methods are available for the formylation of phenols.
Magnesium Chloride-Mediated Ortho-Formylation : A simple and highly regioselective method for the ortho-formylation of phenols involves using paraformaldehyde in the presence of anhydrous magnesium dichloride and a base like triethylamine. orgsyn.org This procedure is noted for its efficiency and exclusive ortho-formylation, with no bis-formylation observed. orgsyn.org The reaction of 2-bromophenol, for example, yields 3-bromosalicylaldehyde in high purity (≥95%) and good yield (80-81%). orgsyn.org This method is directly applicable to the synthesis of 3-Bromo-6-hydroxy-2,4-dimethylbenzaldehyde from its brominated phenol precursor.
The Duff Reaction : This method uses hexamethylenetetramine as the formyl carbon source in the presence of an acid catalyst, such as trifluoroacetic acid. thieme-connect.de It is particularly useful for the formylation of phenols and aromatic amines, with electron-donating groups on the ring favoring the reaction. thieme-connect.de
The Gattermann Reaction : This reaction can also be used to formylate phenols, employing hydrogen cyanide (or a substitute like zinc cyanide) and hydrogen chloride. chemicalbook.com For instance, it has been used to synthesize 4,6-dihydroxy-2,3-dimethylbenzaldehyde (B1201997) from 2,3-dimethyl-5-hydroxyphenol. chemicalbook.com
Table 1: Comparison of Phenol Formylation Methods
| Method | Reagents | Key Features |
|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ (or SOCl₂) | Widely applicable for electron-rich arenes; can be catalyzed by surfactants. organic-chemistry.orgjocpr.com |
| Mg-Mediated Ortho-Formylation | Paraformaldehyde, MgCl₂, Triethylamine | Highly regioselective for the ortho position; simple and efficient. orgsyn.org |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., TFA) | Effective for activated phenols; uses a solid formyl source. thieme-connect.de |
| Gattermann Reaction | HCN (or Zn(CN)₂), HCl | Classic method for formylating phenols and phenol ethers. chemicalbook.com |
Ortho-Methyl Group Introduction and Manipulation
The synthesis of this compound conveniently starts from a precursor that already contains the required dimethylphenyl structure, namely 2,4-dimethylphenol. nih.gov However, the synthesis of such precursors can be achieved through the selective methylation of phenol.
Research has shown that the methylation of phenol in supercritical methanol (B129727) without a catalyst can yield o-cresol (B1677501) with high selectivity over p-cresol. acs.org The rate constant for ortho-methylation in this system was found to be 11 times larger than for para-methylation. acs.org Furthermore, catalytic methods using specific metal oxides can achieve high ortho-selectivity. For example, phenol methylation over iron, vanadium, and zirconium doped cerium nano-oxide catalysts can result in 90% ortho selectivity, yielding o-cresol and 2,6-xylenol as major products. researchgate.net While not a direct step in converting the precursor, these methods are fundamental to the synthesis of the starting materials.
Catalytic Synthesis Routes and Efficiency Considerations
The development of efficient catalytic processes is a key focus in modern organic synthesis. While the primary route to this compound involves stoichiometric reagents, catalytic alternatives for key steps are of significant interest.
Copper-based catalysts are particularly versatile in oxidation reactions relevant to aldehyde synthesis. nih.gov One potential alternative synthetic route could involve the creation of a hydroxymethyl group on the phenol ring, followed by its oxidation to an aldehyde. Copper complexes, often used in combination with the radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are highly effective catalytic systems for the selective aerobic oxidation of primary alcohols (like a hydroxymethyl group) to their corresponding aldehydes. nih.gov For instance, various di-nuclear copper compounds with TEMPO show efficient catalytic activity for the aerobic oxidation of alcohols to aldehydes with yields up to 99%. nih.gov
Palladium-Catalyzed C(sp³)–H Activation
The direct functionalization of C(sp³)–H bonds is a powerful tool in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional multi-step methods that often require pre-functionalized starting materials. Palladium catalysis has emerged as a leading methodology in this field. While no direct synthesis of this compound using this method has been reported in the literature, the principles of palladium-catalyzed C(sp³)–H activation can be applied to its precursors, specifically to the methyl groups of a substituted phenolic ring system.
The activation of a methyl C(sp³)–H bond on an aromatic ring by a palladium catalyst typically proceeds through a concerted metalation-deprotonation (CMD) pathway, often facilitated by a directing group. In the context of a potential synthesis of this compound, a suitable precursor could be a derivative of 2,4-dimethylphenol where the hydroxyl group or another ortho-substituent acts as a directing group.
The general mechanism involves the coordination of the palladium catalyst to the directing group, bringing the metal center in close proximity to the target C-H bond. This is followed by the cleavage of the C-H bond to form a palladacycle intermediate. This intermediate can then undergo various coupling reactions, for instance, with an aryl halide, to form a new C-C bond.
For a hypothetical application to a precursor of this compound, one could envision the use of a directing group to facilitate the activation of one of the methyl groups. However, achieving regioselectivity between the two methyl groups at positions 2 and 4 would be a significant challenge. The electronic and steric environment of each methyl group would play a crucial role in determining the site of palladation.
Table 1: Hypothetical Palladium-Catalyzed C(sp³)–H Activation on a Precursor System
| Precursor | Palladium Catalyst | Directing Group | Coupling Partner | Potential Product | Key Challenge |
| 2,4-dimethyl-6-nitrophenol | Pd(OAc)₂ | Nitro group | Aryl halide | Arylated methyl derivative | Regioselectivity between C2 and C4 methyl groups |
| 2,4-dimethyl-6-(oxime)phenol | [Pd(OAc)₂]₃ | Oxime group | Alkene | Alkenylated methyl derivative | Catalyst stability and turnover |
This approach remains largely theoretical for the specific target molecule and would require significant experimental investigation to establish its feasibility and optimize reaction conditions.
Total Synthesis Strategies and Optimization
Given the lack of direct synthetic routes in the literature, a total synthesis of this compound would likely proceed through a multi-step sequence. A plausible strategy involves the initial synthesis of a suitable brominated phenolic precursor, followed by the introduction of the aldehyde functionality.
A logical precursor is 3-bromo-2,4-dimethylphenol . This intermediate can be synthesized from commercially available 2,4-dimethylphenol. The subsequent step is the introduction of the formyl group at the 6-position, which is ortho to the hydroxyl group. This transformation can be achieved through various electrophilic formylation reactions.
Synthetic Pathway:
Bromination of 2,4-dimethylphenol: The first step is the regioselective bromination of 2,4-dimethylphenol to yield 3-bromo-2,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring are crucial for achieving the desired substitution pattern.
Formylation of 3-bromo-2,4-dimethylphenol: The second step involves the introduction of an aldehyde group at the position ortho to the hydroxyl group. Several classic name reactions can be employed for this purpose, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. A more modern and often more regioselective method involves the use of magnesium chloride and paraformaldehyde. orgsyn.org
Optimization of the Formylation Step:
Reimer-Tiemann Reaction: This reaction typically uses chloroform (B151607) and a strong base. wikipedia.orglscollege.ac.in While effective for many phenols, it can sometimes lead to mixtures of ortho and para isomers and may not be suitable for substrates sensitive to harsh basic conditions. wikipedia.orglscollege.ac.in
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, generated from a substituted formamide (B127407) and phosphorus oxychloride, to formylate electron-rich aromatic rings. wikipedia.orgwikipedia.orgorganic-chemistry.orgambeed.comsemanticscholar.org It can be a powerful tool but requires anhydrous conditions.
Duff Reaction: The Duff reaction uses hexamethylenetetramine as the formylating agent in the presence of an acid. It is generally selective for the ortho position but can sometimes result in lower yields.
Ortho-Formylation with MgCl₂ and Paraformaldehyde: This method has been shown to be highly regioselective for the ortho-formylation of phenols. orgsyn.org The use of a magnesium salt as a Lewis acid can chelate to the phenolic oxygen, directing the electrophilic attack of the formylating agent to the ortho position. orgsyn.org This method often provides good yields under relatively mild conditions. orgsyn.org
Table 2: Comparison of Potential Formylation Methods for 3-bromo-2,4-dimethylphenol
| Formylation Method | Reagents | Typical Conditions | Potential Advantages | Potential Disadvantages |
| Reimer-Tiemann | CHCl₃, NaOH | Biphasic, heating | Does not require anhydrous conditions lscollege.ac.in | Can give isomeric mixtures, harsh basic conditions wikipedia.org |
| Vilsmeier-Haack | DMF, POCl₃ | Anhydrous, often mild temperature | High reactivity for electron-rich arenes wikipedia.orgorganic-chemistry.org | Requires strictly anhydrous conditions, Vilsmeier reagent is moisture sensitive wikipedia.org |
| Duff Reaction | Hexamethylenetetramine, acid | Acidic, heating | Ortho-selectivity | Can have variable yields |
| MgCl₂/Paraformaldehyde | MgCl₂, Paraformaldehyde, base | Anhydrous THF, reflux | High ortho-selectivity, good yields orgsyn.org | Requires anhydrous conditions orgsyn.org |
For the synthesis of this compound, the MgCl₂/paraformaldehyde method appears to be the most promising due to its reported high regioselectivity for ortho-formylation of phenols. orgsyn.org Optimization of this step would involve screening different bases, solvents, and reaction times to maximize the yield of the desired product.
Chemical Reactivity and Derivatization of 3 Bromo 6 Hydroxy 2,4 Dimethylbenzaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group (-CHO) is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. While specific studies on 3-Bromo-6-hydroxy-2,4-dimethylbenzaldehyde are not extensively documented, its reactivity can be inferred from the behavior of similar aromatic aldehydes.
Organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that readily add to the carbonyl group of aldehydes to form secondary alcohols after an aqueous workup. google.combldpharm.com For instance, the reaction of a Grignard reagent, prepared from 4-bromo-o-xylene (B1216868) and magnesium, with an electrophile like N,N-dimethylformamide results in the formation of the corresponding aldehyde. google.com This highlights the general reactivity of aryl halides in forming organometallic reagents that can then participate in nucleophilic additions.
The Wittig reaction provides a method to convert aldehydes into alkenes. nih.gov This reaction involves a phosphonium (B103445) ylide and typically proceeds with high stereoselectivity.
Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is of significant interest due to the wide range of applications of the resulting Schiff base compounds. The formation of Schiff bases from substituted benzaldehydes, including those with hydroxyl and halogen substituents, is well-documented. wiserpub.com
The general reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the imine. For example, 2-nitrobenzaldehyde (B1664092) reacts with primary amines in the presence of a reducing agent to form Schiff bases. wiserpub.com
| Aldehyde Reactant | Amine Reactant | Product Type | Reference |
| 2-Nitrobenzaldehyde | Primary Amines | Schiff Base | wiserpub.com |
| 4-Hydroxybenzaldehyde | Amines | Schiff Base | sinocurechem.com |
The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents can convert the aldehyde group to a carboxylic acid. The oxidation of aromatic aldehydes with bromine has been studied, indicating that these reactions can proceed to yield the corresponding benzoic acids. rsc.org A patent describes a method for the synthesis of 3-bromo-4-hydroxybenzaldehyde (B1265673), which involves the oxidation of a precursor, showcasing an industrial application of oxidation in this class of compounds. google.com Another approach involves the copper-mediated selective oxidation of related phenols to produce hydroxybenzaldehydes. researchgate.net
Reduction: The reduction of the aldehyde group to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation. The Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid, can reduce the carbonyl group to a methylene (B1212753) group, and is suitable for phenolic carbonyl compounds. youtube.com
| Reaction Type | Reagent | Product | Reference |
| Oxidation | Bromine | Carboxylic Acid | rsc.org |
| Oxidation | Copper-based catalyst | Carboxylic Acid | researchgate.net |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | |
| Reduction | Clemmensen (Zn(Hg), HCl) | Methylene Group | youtube.com |
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is another key reactive site in this compound, participating in reactions such as alkylation and acylation, and directing further substitutions on the aromatic ring.
O-Alkylation: The phenolic hydroxyl group can be converted to an ether through O-alkylation. This reaction typically involves deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide, which then reacts with an alkylating agent like an alkyl halide. A procedure for the synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde from 6-bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258) using dimethylsulfate in the presence of potassium carbonate demonstrates this transformation.
O-Acylation: Similarly, the hydroxyl group can be esterified through O-acylation. This is often achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.
The hydroxyl group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. learncbse.in This directing effect is due to the donation of electron density from the oxygen's lone pairs into the aromatic ring through resonance.
Reactivity of the Aryl Bromide Substituent
The carbon-bromine bond on the aromatic ring is a key site for synthetic modification, offering a handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
Despite the prevalence of palladium-catalyzed cross-coupling reactions in modern organic synthesis for modifying aryl halides, there is currently no specific literature detailing the participation of this compound in Suzuki, Heck, or Sonogashira reactions. While these reactions are well-established for a wide variety of aryl bromides, their application to this particular substrate has not been reported in available scientific literature.
The direct displacement of the bromide in this compound via a nucleophilic aromatic substitution (SNAr) mechanism is generally not considered a favorable pathway. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to sufficiently activate the aromatic ring towards nucleophilic attack. In this molecule, the ring is substituted with electron-donating groups (hydroxyl and methyl), which deactivate the ring for SNAr, making this type of transformation unlikely under standard conditions. No documented examples of nucleophilic aromatic substitution for this compound are present in the scientific literature.
Combined Functional Group Reactivity and Chemoselectivity
The presence of multiple reactive sites on this compound necessitates careful consideration of chemoselectivity in its reactions. The acidic phenolic proton, the electrophilic aldehyde carbon, and the carbon atom bearing the bromine substituent all present potential for reaction.
Research has demonstrated the selective reactivity of the aldehyde group in the presence of the other functional moieties. Specifically, the aldehyde can undergo nucleophilic addition with a Grignard reagent. In one documented procedure, this compound was treated with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (B95107) (THF) at 0 °C.
This reaction highlights the chemoselective nature of the Grignard addition. The Grignard reagent, being a strong base, will first deprotonate the acidic phenolic hydroxyl group. An excess of the Grignard reagent then acts as a nucleophile, selectively attacking the electrophilic carbonyl carbon of the aldehyde group. This occurs without affecting the aryl bromide, which is unreactive towards Grignard reagents under these conditions. The reaction exclusively yields the secondary alcohol, 4-bromo-2-(1-hydroxypropyl)-3,5-dimethylphenol, demonstrating a high degree of chemoselectivity.
The specifics of this selective transformation are outlined in the table below.
| Reactant | Reagent | Solvent | Conditions | Product |
| This compound | Ethylmagnesium bromide | THF | 0 °C, 1 h | 4-Bromo-2-(1-hydroxypropyl)-3,5-dimethylphenol |
Advanced Spectroscopic and Crystallographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Bromo-6-hydroxy-2,4-dimethylbenzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The anticipated chemical shifts are influenced by the electronic effects of the bromo, hydroxyl, aldehyde, and methyl substituents on the aromatic ring.
Based on analogous compounds, the following proton signals are predicted:
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
Aromatic Proton (Ar-H): A single aromatic proton is present on the ring. Its chemical shift would be influenced by the surrounding substituents and is predicted to appear as a singlet in the range of δ 6.5-7.5 ppm.
Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent and concentration. It is expected to appear in the region of δ 5.0-8.0 ppm.
Methyl Protons (-CH₃): Two distinct singlets are anticipated for the two methyl groups, likely in the range of δ 2.0-2.7 ppm. The exact positions will differ slightly due to their different positions relative to the other substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CHO | 9.5 - 10.5 | Singlet |
| Ar-H | 6.5 - 7.5 | Singlet |
| -OH | 5.0 - 8.0 | Broad Singlet |
| 2-CH₃ | 2.0 - 2.7 | Singlet |
| 4-CH₃ | 2.0 - 2.7 | Singlet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
The predicted chemical shifts for the carbon atoms are as follows:
Aldehyde Carbonyl Carbon (-CHO): This carbon is highly deshielded and is expected to resonate in the far downfield region, around δ 190-200 ppm.
Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts between δ 110 and 160 ppm. The carbon bearing the hydroxyl group (C-6) is expected to be the most shielded (upfield), while the carbon attached to the bromine (C-3) and the carbons adjacent to the aldehyde (C-1) and methyl groups (C-2, C-4) will have their shifts influenced by the respective substituent effects.
Methyl Carbons (-CH₃): The two methyl carbons are expected to appear in the upfield region of the spectrum, typically between δ 15 and 25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 200 |
| C-1 | 120 - 130 |
| C-2 | 135 - 145 |
| C-3 | 110 - 120 |
| C-4 | 140 - 150 |
| C-5 | 115 - 125 |
| C-6 | 150 - 160 |
| 2-CH₃ | 15 - 25 |
| 4-CH₃ | 15 - 25 |
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, it would primarily be used to confirm the absence of coupling for the singlet aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link the aromatic proton signal to its corresponding carbon signal and the methyl proton signals to their respective carbon signals.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aldehyde) | 2700 - 2900 (two bands) | Medium to Weak |
| C-H stretch (methyl) | 2850 - 3000 | Medium |
| C=O stretch (aldehyde) | 1670 - 1700 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |
| C-Br stretch | 500 - 650 | Medium to Strong |
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in the IR, non-polar and symmetric bonds often produce strong signals in the Raman spectrum.
Table 4: Predicted FT-Raman Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Strong |
| C-H stretch (aldehyde) | 2700 - 2900 | Medium |
| C-H stretch (methyl) | 2850 - 3000 | Strong |
| C=C stretch (aromatic ring) | 1580 - 1620 | Very Strong |
| C-Br stretch | 500 - 650 | Strong |
The combination of these advanced spectroscopic techniques would provide a comprehensive and unambiguous characterization of this compound. The predicted data serves as a valuable guide for the analysis of this compound once experimental spectra become available.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. fiveable.mepremierbiosoft.com The process involves ionizing a sample, separating the resulting ions based on their m/z value, and detecting them to generate a mass spectrum. maricopa.edunumberanalytics.com This spectrum provides crucial information, including the molecule's molecular weight and structural details derived from its fragmentation patterns. maricopa.eduhscprep.com.au
For this compound (C₉H₉BrO₂), the mass spectrum would exhibit a molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion would appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). youtube.comdocbrown.info
Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a fingerprint that helps to elucidate the molecule's structure. savemyexams.com For this compound, likely fragmentation pathways would include the loss of the aldehyde group (-CHO), the bromine atom (-Br), or methyl groups (-CH₃). The most intense peak in the spectrum, known as the base peak, represents the most stable fragment formed during this process. hscprep.com.au
Illustrative Mass Spectrometry Data for C₉H₉BrO₂ This table is based on theoretical calculations and known fragmentation patterns for similar compounds, not on experimental data for the title compound.
| m/z Value (Theoretical) | Ion Formula | Interpretation |
|---|---|---|
| 228/230 | [C₉H₉BrO₂]⁺ | Molecular Ion (M⁺, M+2) peak, showing the characteristic 1:1 bromine isotopic pattern. |
| 213/215 | [C₈H₆BrO₂]⁺ | Loss of a methyl group (-CH₃). |
| 199/201 | [C₉H₈BrO]⁺ | Loss of a hydroxyl radical (-OH) followed by rearrangement, or loss of formyl radical (-CHO) and addition of H. |
| 149 | [C₉H₉O₂]⁺ | Loss of the bromine atom (-Br). |
| 121 | [C₈H₉O]⁺ | Loss of bromine (-Br) and carbon monoxide (-CO). |
High-Resolution Mass Spectrometry (HRMS) is a powerful extension of MS that measures the m/z ratio with extremely high accuracy, typically to four or more decimal places. infinitalab.comresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition. measurlabs.comresearchgate.net While conventional MS might identify a molecular ion at m/z 228, HRMS can distinguish the exact mass of C₉H₉⁷⁹BrO₂ (227.9837 Da) from other chemical formulas that might have the same nominal mass. infinitalab.commeasurlabs.com This capability is invaluable for confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture. researchgate.net
Theoretical HRMS Data for C₉H₉BrO₂
| Isotopologue Formula | Calculated Exact Mass (Da) |
|---|---|
| C₉H₉⁷⁹BrO₂ | 227.98369 |
| C₉H₉⁸¹BrO₂ | 229.98164 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov The technique requires growing a single, high-quality crystal of the compound. azom.com This crystal is then exposed to a beam of X-rays, which diffract in a unique pattern based on the arrangement of electrons within the crystal lattice. fiveable.me By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map and, from that, build an atomic model of the molecule. nih.gov
A successful crystallographic analysis of this compound would provide a wealth of structural information. It would confirm the connectivity of the atoms and reveal precise measurements of all bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the molecule's conformation, such as the orientation of the aldehyde and hydroxyl groups relative to the benzene (B151609) ring. Crucially, this technique also details intermolecular interactions, showing how molecules pack together in the crystal lattice through forces like hydrogen bonding (e.g., between the hydroxyl and aldehyde groups of adjacent molecules) or other non-covalent interactions. researchgate.net No published crystal structure for this specific compound is currently available.
Crystallographic Data That Would Be Determined for this compound
| Parameter | Description |
|---|---|
| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations describing the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-O, C=O). |
| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-C-C in the ring). |
| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and π-stacking that define the crystal packing. |
Conformational Analysis and Stereochemical Implications
Intramolecular Interactions Governing Molecular Conformation
The conformation of the molecule is primarily determined by powerful interactions between adjacent functional groups on the aromatic ring.
The bromine atom at position 3 is ortho to the aldehyde group (-CHO). Its significant atomic size introduces substantial steric hindrance, which physically impedes the free rotation of the carbonyl group around the single bond connecting it to the benzene (B151609) ring. This steric clash discourages conformations where the aldehyde group's oxygen or hydrogen atom points toward the bulky bromine atom, thereby creating a significant energy barrier to rotation and favoring a more planar arrangement.
A dominant feature in the conformation of this molecule is the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group (-OH) at position 6 and the oxygen of the carbonyl group (-CHO) at position 1. This type of interaction in ortho-hydroxy aromatic aldehydes is well-documented and is known as a Resonance-Assisted Hydrogen Bond (RAHB). nih.gov The formation of this hydrogen bond creates a stable, six-membered quasi-ring structure. This interaction significantly stabilizes a planar conformation of the molecule, where the -OH and -CHO groups are oriented towards each other to maximize orbital overlap and electrostatic attraction. nih.govnih.gov The strength of such hydrogen bonds in similar phenolic structures can range from 5.4 to 15.4 kcal/mol, indicating a very strong preference for the hydrogen-bonded state. mdpi.com The aldehyde group acts as a hydrogen bond acceptor, a common role for carbonyls in the presence of a suitable donor like a hydroxyl group. quora.com
Dynamic Processes and Conformational Equilibrium in Solution
In solution, the molecule is not entirely static. While the intramolecular hydrogen bond creates a deep energy well favoring a planar conformer, the molecule possesses vibrational and rotational energy. The primary dynamic process is the restricted rotation around the C(aryl)-CHO bond. However, for the aldehyde group to rotate out of the plane, it must overcome two significant energy barriers: the breaking of the strong intramolecular hydrogen bond and the steric clashes with the ortho-substituents (the C2-methyl and C3-bromo groups). Consequently, the conformational equilibrium in solution is overwhelmingly dominated by the planar, hydrogen-bonded conformer. Any non-hydrogen-bonded, rotated conformers would be present in only negligible amounts at standard temperatures.
Chirality Considerations (if applicable to derivatives)
The severe restriction of rotation around the C(aryl)-CHO bond raises the possibility of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers.
In 3-Bromo-6-hydroxy-2,4-dimethylbenzaldehyde, the aldehyde group is flanked by two different substituents: a methyl group at C2 and a bromo group at C3 (relative to the aldehyde at C1 and hydroxyl at C6). If the steric and electronic barriers are sufficiently high to prevent the aldehyde group from rotating freely at room temperature, the molecule would be chiral and could exist as a pair of enantiomers. While this is plausible for the parent molecule, it is even more likely in derivatives where the aldehyde is converted to a bulkier group (e.g., an imine or a hydrazone), which would further increase the rotational energy barrier. nih.gov Experimental studies, such as variable-temperature Nuclear Magnetic Resonance (NMR), would be required to determine if the rotational barrier is high enough to allow for the observation or isolation of distinct atropisomers.
Table of Key Intramolecular Interactions
| Interaction Type | Involved Groups | Conformational Consequence |
| Intramolecular Hydrogen Bond | C6-Hydroxyl (-OH) and C1-Aldehyde (-CHO) | Forms a stable six-membered quasi-ring; strongly favors a planar molecular conformation. nih.govmdpi.com |
| Steric Hindrance | C3-Bromo and C1-Aldehyde (-CHO) | Restricts rotation around the C(aryl)-CHO bond; increases the energy of non-planar conformers. |
| Steric Hindrance | C2-Methyl and C1-Aldehyde (-CHO) | Further restricts rotation of the aldehyde group, reinforcing the planar, hydrogen-bonded structure. nih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
No published data is available.
Geometry Optimization and Electronic Structure Determination
No published data is available.
Vibrational Frequency Calculations and Spectral Interpretation
No published data is available.
Molecular Electrostatic Potential (MEP) Mapping
No published data is available.
Bond Dissociation Energies (BDE) and Average Local Ionization Energy (ALIE)
No published data is available.
Molecular Dynamics (MD) Simulations
No published data is available.
Solvent Effects on Molecular Behavior
No published data is available.
Prediction of Chemical Reactivity and Reaction Pathways
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of a molecule. By calculating various electronic properties, researchers can identify the most likely sites for electrophilic and nucleophilic attack, predict the molecule's stability, and understand its reaction mechanisms.
Frontier Molecular Orbitals (FMO)
The reactivity of a chemical species is largely governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov
For analogous compounds like salicylaldehyde (B1680747) derivatives, the HOMO-LUMO energy gap has been theoretically proven to be a key indicator of their charge transfer capabilities and chemical reactivity. nih.gov In a comprehensive study on 5-Bromo-2-Hydroxybenzaldehyde using DFT with the B3LYP/6-311++G(d,p) basis set, the HOMO and LUMO energies were calculated to understand its electronic properties. nih.gov These calculations help in evaluating ionization energy, electron affinity, and global reactivity descriptors. nih.gov
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electron density of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov
In an MEP map:
Red and Yellow/Orange regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. In a molecule like 3-Bromo-6-hydroxy-2,4-dimethylbenzaldehyde, these regions would be expected around the oxygen atoms of the hydroxyl and aldehyde groups. nih.gov
Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. This is typically observed around the hydrogen atoms. nih.gov
Green regions denote areas of neutral potential.
For 5-Bromo-2-Hydroxybenzaldehyde, the MEP analysis showed that the most negative region is located near the oxygen atom of the aldehyde group, making it a primary site for electrophilic interaction. nih.gov A similar distribution would be anticipated for this compound.
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more nuanced understanding of the molecule's stability and reactivity profile.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |
This table is based on standard DFT descriptor definitions.
These parameters, when calculated for a specific molecule, allow for a detailed prediction of its behavior in chemical reactions. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile. nih.gov
Non-Linear Optical Properties (NLO) Investigation
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics, telecommunications, and optical signal processing. nih.gov The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, which is fundamentally linked to its electronic structure. Computational chemistry plays a crucial role in the investigation and prediction of the NLO properties of new materials. rsc.org
The NLO properties of organic molecules, including substituted benzaldehydes, are primarily determined by their molecular polarizability (α) and first-order hyperpolarizability (β). bath.ac.uk A large hyperpolarizability value is indicative of a strong NLO response. DFT calculations are widely used to compute these properties. nih.gov
Theoretical studies on salicylaldehyde-based thiosemicarbazones have shown that these molecules can be NLO-active, a property that is theoretically verifiable through the calculation of HOMO-LUMO energy gaps and hyperpolarizability (β) values. nih.gov For these compounds, the calculated β values were found to be significantly larger than that of urea, a standard reference material for NLO studies, suggesting their potential for technological applications. nih.gov
In a study on substituted anilines, another class of aromatic compounds, it was found that the first-order hyperpolarizability is influenced by:
The nature of electron donor and acceptor groups. bath.ac.uk
The presence and position of additional substituents. bath.ac.uk
The length of the π-conjugated system. bath.ac.uk
For this compound, the presence of electron-donating (hydroxyl, methyl) and electron-withdrawing (aldehyde, bromo) groups attached to the aromatic ring suggests that it could possess NLO properties. A computational investigation would involve:
Optimization of the molecular geometry using a suitable DFT method.
Calculation of the static and dynamic polarizabilities and first-order hyperpolarizabilities.
Comparison of the calculated values with known NLO materials like urea.
A theoretical study on a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) demonstrated that the calculated first (β) and second (γ) hyperpolarizability values indicated its promise as an NLO material. This highlights the utility of computational methods in identifying promising candidates for NLO applications.
Advanced Synthetic Applications of 3 Bromo 6 Hydroxy 2,4 Dimethylbenzaldehyde and Its Derivatives
Building Block in Heterocyclic Compound Synthesis
Synthesis of Chromone (B188151) and Isoflavone (B191592) Scaffolds
No published research was found that utilizes 3-Bromo-6-hydroxy-2,4-dimethylbenzaldehyde for the synthesis of chromone or isoflavone scaffolds.
Formation of Pyrimidine (B1678525) and Oxazepine Ring Systems
There is no available data on the use of this compound in the formation of pyrimidine or oxazepine ring systems.
Construction of Other Biologically Relevant Heterocycles
Information regarding the application of this compound in constructing other biologically relevant heterocycles is not available in the surveyed literature.
Precursor in Natural Product Synthesis
No documented instances of this compound being used as a precursor in the total synthesis of natural products were identified.
Applications in Materials Science and Polymer Chemistry
Role as Monomers or Intermediates in Polymerization
The role of this compound as a monomer or an intermediate in polymerization processes is not described in the current scientific literature.
Development of Photoinitiators
Photoinitiators are molecules that, upon absorption of light, generate reactive species such as free radicals or cations. These species then initiate polymerization reactions, making them essential components in UV-curable inks, coatings, and adhesives. Aromatic aldehydes, in general, are recognized for their potential as photoinitiators. The initiation process typically involves the photo-excited aldehyde abstracting a hydrogen atom from a suitable donor molecule, thereby generating a radical that can start the polymerization chain reaction.
The structure of this compound provides several features that could be advantageous in the design of novel photoinitiators. The aldehyde group can participate in the crucial photochemical processes. Furthermore, the presence of the bromine atom and methyl groups on the aromatic ring can influence the photophysical and photochemical properties of the molecule, such as its absorption spectrum and the reactivity of the excited state.
Future research could explore the synthesis of derivatives of this compound to optimize their properties as photoinitiators. For example, modification of the hydroxyl group could be used to tune the solubility and reactivity of the resulting molecule.
Intermediates for Advanced Pharmaceutical Chemistry
Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds. The aldehyde functionality is highly versatile and can be readily transformed into various other functional groups, making it a valuable handle for constructing complex molecular architectures. The bromine atom in this compound offers a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful tools for creating carbon-carbon bonds in medicinal chemistry.
While there is no specific mention in the available literature of this compound being used as an intermediate in the synthesis of specific drugs, the structural motifs present in this molecule are found in various biologically active compounds. Hydroxylated and halogenated aromatic compounds are prevalent in drug discovery due to their ability to form key interactions with biological targets.
The general class of brominated hydroxybenzaldehydes has been utilized in the synthesis of compounds with potential biological activities. For example, derivatives of bromo-hydroxybenzaldehydes have been investigated for their antimicrobial and anticancer properties. The specific substitution pattern of this compound could lead to novel derivatives with unique pharmacological profiles.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, demanding processes that are efficient, atom-economical, and environmentally benign. chemistryjournals.net Future research should prioritize the development of sustainable methods for the synthesis of 3-Bromo-6-hydroxy-2,4-dimethylbenzaldehyde, moving beyond traditional multi-step procedures that may involve harsh reagents and generate significant waste.
Key areas for exploration include:
Biocatalysis: The use of enzymes or whole-cell systems offers a powerful green alternative for chemical transformations. scielo.org.mx Research into the biocatalytic reduction of related benzaldehydes using enzymes from vegetable wastes has shown promise, avoiding toxic metal hydrides and utilizing renewable resources. scielo.org.mxresearchgate.net Future work could focus on identifying or engineering enzymes (e.g., oxidoreductases) capable of regioselective hydroxylation and bromination of a 2,4-dimethylphenol (B51704) precursor, or the direct oxidation of a corresponding benzyl (B1604629) alcohol. chemistryjournals.nettudelft.nl
Photocatalysis: Light-mediated reactions represent a sustainable approach, often proceeding under mild conditions without the need for stoichiometric activating reagents. beilstein-journals.org The generation of benzoyl radicals from aromatic aldehydes using photocatalysts like tetrabutylammonium (B224687) decatungstate has been demonstrated for the synthesis of ketones. nih.gov Investigating the photocatalytic synthesis of the target compound, perhaps through a directed C-H functionalization pathway, would be a significant advancement. d-nb.info
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. oiccpress.com Developing a microwave-assisted protocol for the bromination and formylation of the 2,4-dimethylphenol core could offer a rapid and efficient route to the target molecule.
A comparative table of potential green synthesis strategies is presented below, based on methodologies applied to analogous compounds.
| Synthesis Strategy | Potential Precursor | Key Features & Advantages | Relevant Findings for Analogues |
| Biocatalysis | 2,4-Dimethylphenol | High selectivity, mild aqueous conditions, reduced waste. chemistryjournals.net | Reduction of benzaldehyde (B42025) to benzyl alcohol using various plant extracts. scielo.org.mxresearchgate.net |
| Photocatalysis | 2,4-Dimethyl-6-bromophenol | Energy-efficient, atom-economical, ambient temperature. beilstein-journals.org | Generation of acyl radicals from aldehydes for C-C bond formation. nih.gov |
| Microwave Synthesis | 2,4-Dimethylphenol | Rapid heating, shorter reaction times, often higher yields. | One-pot, four-component synthesis of complex heterocycles from aldehydes. oiccpress.com |
Exploration of Novel Reaction Pathways and Derivatizations
The unique arrangement of functional groups in this compound opens the door to a wide array of chemical transformations. Future research should aim to exploit this reactivity to generate novel derivatives with potentially valuable properties.
Umpolung Reactivity: While aldehydes are classic electrophiles, they can be converted into nucleophilic acyl radical species. nih.gov Eosin Y-photocatalyzed hydrogen atom transfer (HAT) from aldehydes allows for their coupling with various sulfone reagents, enabling fluoromethylthiolation, arylthiolation, and azidation. nih.gov Applying this umpolung strategy to the target compound could yield a diverse library of novel acyl derivatives.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single operation to form complex products. The aldehyde functionality is ideal for inclusion in MCRs like the Mannich reaction. beilstein-journals.org Using this compound in MCRs with amines and other nucleophiles could rapidly generate complex, highly functionalized aminophenolic structures. beilstein-journals.org
Derivatization of the Phenolic Hydroxyl: The hydroxyl group can be a handle for introducing new functionalities. For instance, reaction with tertiary bromopropargylic alcohols can lead to α-phenoxy-α'-hydroxyketones, which are valuable synthetic intermediates. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling: The bromine atom serves as a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, and amino groups. A one-pot reduction/cross-coupling procedure, where an aldehyde is protected in situ as a stable hemiaminal before a subsequent cross-coupling reaction, has been developed for other bromo-benzaldehydes and could be adapted for this molecule. acs.orgresearchgate.net
Advanced Spectroscopic and Computational Integration for Deeper Understanding
A profound understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing applications. An integrated approach combining advanced spectroscopic methods and computational chemistry will be essential. nih.govacorn.worksspectrumtechniques.com
Computational Studies: Density Functional Theory (DFT) calculations can provide deep insights into the molecule's geometry, electronic structure, and vibrational frequencies. tandfonline.com Of particular interest would be the study of the intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen. Computational methods like the Molecular Tailoring Approach (MTA) can estimate the energy of this hydrogen bond, which significantly influences the compound's conformation and reactivity. mdpi.comnih.gov Studies on related o-hydroxybenzaldehydes have used DFT to investigate excited-state intramolecular proton transfer (ESIPT), a process that could impart interesting photophysical properties. nih.gov
Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are fundamental, advanced methods can provide more nuanced information. Matrix isolation infrared spectroscopy could be used to study different conformers and the dynamics of hydrogen bond breaking and formation upon UV irradiation. nih.gov Furthermore, detailed analysis of the compound's spectroscopic fingerprint is critical, especially if it or its derivatives have environmental relevance, similar to other halogenated pollutants. nih.gov
The table below outlines a proposed integrated study plan.
| Technique | Objective | Expected Insights |
| DFT Calculations (B3LYP) | Geometry optimization, vibrational frequency analysis, HOMO-LUMO analysis. tandfonline.comnih.gov | Predict IR/Raman spectra, understand electronic transitions, identify reactive sites. |
| Molecular Tailoring Approach (MTA) | Calculate the energy of the intramolecular hydrogen bond. mdpi.comnih.gov | Quantify the strength of the O-H···O=C interaction and its influence on reactivity. |
| Time-Dependent DFT (TD-DFT) | Investigate excited states and potential for ESIPT. nih.gov | Predict photophysical properties like fluorescence and potential for photosensitization. |
| Matrix Isolation IR Spectroscopy | Trap and study individual conformers at cryogenic temperatures. nih.gov | Experimentally verify computational predictions of conformer stability and H-bond strength. |
Design and Synthesis of Complex Architectures for Specific Applications
The true value of a building block like this compound lies in its utility for constructing larger, functional molecules. Its structure is reminiscent of motifs found in natural products and biologically active compounds.
Natural Product Synthesis: Substituted benzaldehydes are common starting materials in the total synthesis of natural products. rsc.org The Barbier reaction, for example, can be used to convert aldehydes into key intermediates for complex lactones and polyhydroxylated compounds. rsc.org The target compound could serve as a unique starting point for creating analogues of known natural products, potentially leading to new biological activities.
Synthesis of Bioactive Heterocycles: The aldehyde can be a key component in the synthesis of heterocyclic scaffolds. For example, condensation reactions with various binucleophiles can lead to benzimidazoles, benzoxazines, or other systems. oiccpress.comresearchgate.net The bromine atom offers a handle for further modification, and the phenol (B47542) moiety is a common feature in many bioactive molecules, including antimicrobials. researchgate.net
Development of Novel Ligands: The combination of a chelating hydroxy-aldehyde unit and a modifiable bromo-substituent makes this compound an attractive precursor for novel ligands in coordination chemistry and catalysis.
Methodological Advancements in Organic Synthesis Utilizing the Compound as a Key Synthon
Beyond its use in target-oriented synthesis, this compound can serve as a testbed and key synthon for the development of new synthetic methodologies. nih.gov
C-H Functionalization Strategies: The development of methods for the direct and selective functionalization of the C-H bonds on the aromatic ring, in the presence of the existing functional groups, would be a significant methodological advance.
Photoredox Catalysis: The compound could be explored as a photoinitiator itself. Aromatic aldehydes have been shown to initiate photocatalytic reactions, such as the hydroacylation of Michael acceptors. researchgate.net The electronic properties conferred by the bromo and hydroxyl groups might lead to unique photocatalytic activity. Benzaldehyde has been shown to act as an (auto)photocatalyst in the production of H₂O₂. d-nb.info
Flow Chemistry: Developing continuous-flow processes for the synthesis and derivatization of this compound would enhance safety, scalability, and efficiency. Flow technology is particularly well-suited for reactions involving reactive intermediates, such as the acyl radicals that can be generated from the aldehyde. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a molecule of latent promise into a widely utilized tool for chemical innovation.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-6-hydroxy-2,4-dimethylbenzaldehyde?
The compound can be synthesized via Lewis acid-promoted domino reactions or nucleophilic substitution . For example, bromination of a hydroxy-methylbenzaldehyde precursor using reagents like N-bromosuccinimide (NBS) in the presence of a Friedel-Crafts catalyst (e.g., AlCl₃) under controlled conditions. Reaction optimization includes solvent selection (e.g., acetonitrile or DMF) and temperature control (0–25°C) to enhance regioselectivity and yield .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : Key peaks include a singlet for the aldehyde proton (δ ~10.30 ppm) and broad hydroxyl resonance (δ ~12.03 ppm). Aromatic protons appear as singlets (δ ~6.77 ppm) due to symmetry from methyl and bromine substituents .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (e.g., ~229.04 g/mol).
- IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) functional groups .
Q. What safety precautions are essential during handling?
- Skin/Eye Contact : Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes. Use PPE (gloves, goggles) to avoid direct contact .
- Toxicity : Limited toxicological data exist, so treat as a potential irritant. Work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How can contradictions in spectral data between synthetic batches be resolved?
Discrepancies in NMR/IR data often arise from impurities (e.g., unreacted starting materials) or solvent effects . Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Validate purity using HPLC (>95%) and cross-reference with published spectra .
Q. What mechanistic insights explain regioselectivity in its synthesis?
The bromine atom’s electron-withdrawing effect directs electrophilic substitution to the para position relative to the hydroxyl group. Methyl groups act as ortho/para directors, but steric hindrance from the 2,4-dimethyl substituents favors bromination at the 3-position. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. How does this compound serve as a precursor in pharmaceutical research?
- Anticancer Agents : The aldehyde group facilitates Schiff base formation with amines, enabling conjugation to bioactive scaffolds.
- Antiviral Probes : Bromine enhances binding to viral protease active sites. Derivatives have shown inhibitory activity in enzyme assays (IC₅₀ < 10 µM) .
Q. What challenges arise in scaling up its synthesis?
- Yield Optimization : Lab-scale reactions (50–70% yield) may drop at larger scales due to heat transfer inefficiencies. Use flow chemistry for better temperature control.
- Byproduct Formation : Monitor for di-brominated byproducts via TLC and adjust stoichiometry (e.g., NBS:substrate ratio ≤1:1) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
